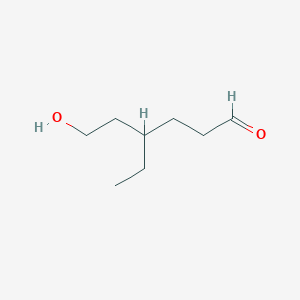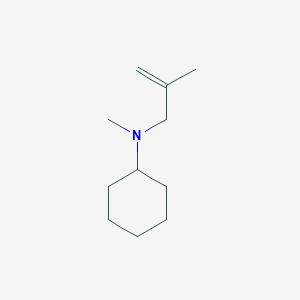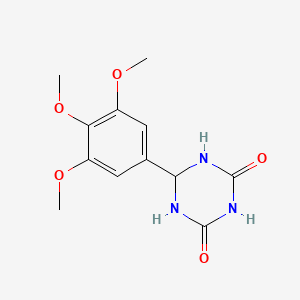
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)- is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dihydro-6-(3,4,5-trimethoxyphenyl) group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with 3,4,5-trimethoxyaniline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where one or more of the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione: Lacks the dihydro-6-(3,4,5-trimethoxyphenyl) group.
1,3,5-Triazine-2,4(1H,3H)-dithione: Contains sulfur atoms instead of oxygen.
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)-: Similar structure but different substituents.
Uniqueness
The presence of the dihydro-6-(3,4,5-trimethoxyphenyl) group in 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-(3,4,5-trimethoxyphenyl)- imparts unique chemical and physical properties, making it distinct from other triazine derivatives. This uniqueness contributes to its specific applications and potential in various fields.
Properties
CAS No. |
61851-91-0 |
|---|---|
Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
6-(3,4,5-trimethoxyphenyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O5/c1-18-7-4-6(5-8(19-2)9(7)20-3)10-13-11(16)15-12(17)14-10/h4-5,10H,1-3H3,(H3,13,14,15,16,17) |
InChI Key |
ZHBXTXJMQDGVJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


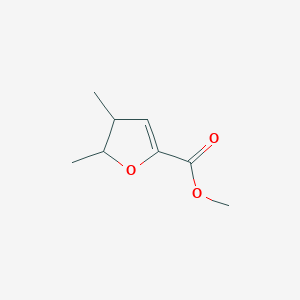
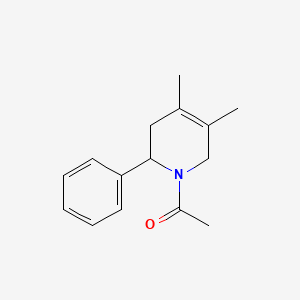
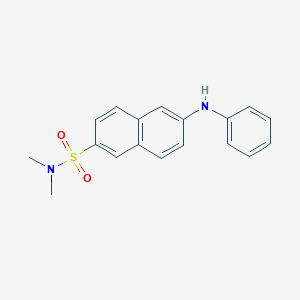
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)

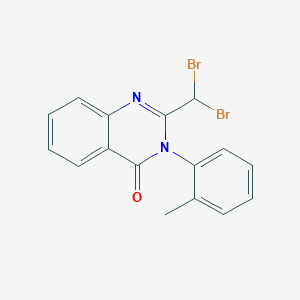
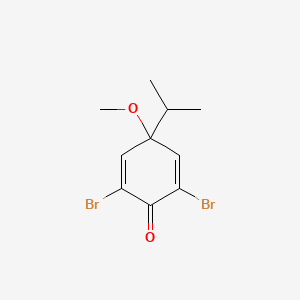
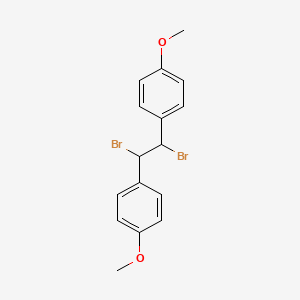
![4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole](/img/structure/B14567496.png)

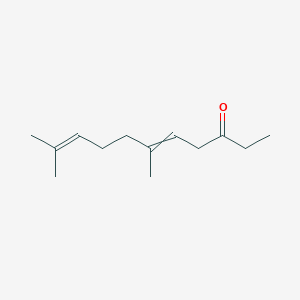
![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
